(1-Methyl-1H-pyrrol-2-yl)(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Description
This compound features a 2,9-diazaspiro[5.5]undecane core, a bicyclic structure with two nitrogen atoms at positions 2 and 8. The spiro architecture imposes conformational rigidity, which is advantageous for target binding in medicinal chemistry. Substituents include:
- A pyrimidin-2-yl group at position 2, contributing hydrogen-bonding and π-stacking interactions.
- A (1-methyl-1H-pyrrol-2-yl)methanone group at position 9, introducing a planar, electron-rich heteroaromatic system.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-(2-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-22-11-2-5-16(22)17(25)23-13-7-19(8-14-23)6-3-12-24(15-19)18-20-9-4-10-21-18/h2,4-5,9-11H,3,6-8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYEXLGKCFZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3(CCCN(C3)C4=NC=CC=N4)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Spirocyclic Rigidity: The 2,9-diazaspiro[5.5]undecane core in the target compound offers superior conformational control compared to non-spiro analogues, enhancing binding selectivity .
- Pyrimidine vs. Pyrazole : Pyrimidine-containing derivatives (e.g., target compound, Compound 14) exhibit stronger affinity for ATP-binding pockets than pyrazole-based analogues .
- METTL3 Inhibition: Triaza derivatives (e.g., Compound 14) show nanomolar potency, but the target compound’s diaza core may reduce off-target effects due to fewer hydrogen-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
